molecular formula C8H7BrN2 B1339347 3-Bromo-5-methylimidazo[1,2-a]pyridine CAS No. 5857-47-6

3-Bromo-5-methylimidazo[1,2-a]pyridine

Cat. No. B1339347
CAS RN: 5857-47-6
M. Wt: 211.06 g/mol
InChI Key: SXBCJQRRSDYIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylimidazo[1,2-a]pyridine (3-Br-5-Me-Imidazopyridine) is an organic compound belonging to the class of imidazopyridines, a family of heterocyclic compounds with a wide variety of applications in the scientific research and medical fields. This compound is a valuable reagent used in a range of synthetic organic chemistry and biochemistry applications. It is also a useful pharmacological tool used to study the biochemical and physiological effects of drugs in laboratory experiments.

Scientific Research Applications

Ionic Liquid Promoted Synthesis

3-Aminoimidazo[1,2-a]pyridines, chemically related to 3-Bromo-5-methylimidazo[1,2-a]pyridine, can be synthesized in good to excellent yields using ionic liquid 1-butyl-3-methylimidazolium bromide. The process is notable for its simplicity and the potential for reusing the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to 3-Bromo-5-methylimidazo[1,2-a]pyridine, has been used as a precursor for constructing new polyheterocyclic ring systems. These systems have shown potential in vitro antibacterial properties, highlighting their potential in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Aqueous Synthesis and Catalyzed Aminooxygenation

Methylimidazo[1,2-a]pyridines, closely related to 3-Bromo-5-methylimidazo[1,2-a]pyridine, can be synthesized in aqueous conditions without additional catalysts. This method also facilitates the production of imidazo[1,2-a]pyridine-3-carbaldehydes using Ag-catalyzed intramolecular aminooxygenation, demonstrating the versatility of these compounds in various chemical syntheses (Mohan, Rao, & Adimurthy, 2013).

Applications in Medicinal Chemistry

Potential in Medicinal Chemistry

The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine illustrates the utility of these compounds in developing molecules that can optimally interact with biological targets. This approach is suitable for creating combinatorial libraries, given the structural diversity of primary amines, indicating significant potential in medicinal chemistry (Schmid, Schühle, & Austel, 2006).

properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCJQRRSDYIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281705
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylimidazo[1,2-a]pyridine

CAS RN

5857-47-6
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5857-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.